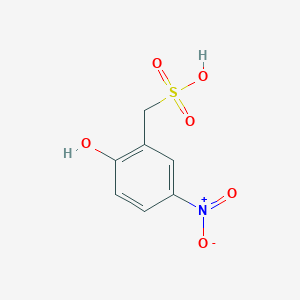
2-Hydroxy-5-nitro-alpha-toluenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-5-nitro-alpha-toluenesulfonic acid (HNAT) is a chemical compound that has been used extensively in scientific research. It is a derivative of toluene and is commonly used as a reagent in organic synthesis. HNAT has also been studied for its potential pharmacological properties, particularly its anti-inflammatory and anti-tumor effects.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-5-nitro-alpha-toluenesulfonic acid is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and cancer development. 2-Hydroxy-5-nitro-alpha-toluenesulfonic acid has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of immune responses and cell growth.
Effets Biochimiques Et Physiologiques
2-Hydroxy-5-nitro-alpha-toluenesulfonic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-Hydroxy-5-nitro-alpha-toluenesulfonic acid has been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anti-tumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Hydroxy-5-nitro-alpha-toluenesulfonic acid in lab experiments is its high purity and stability. It is also relatively easy to synthesize and purify, making it a cost-effective reagent for organic synthesis and biochemical assays. However, one limitation of using 2-Hydroxy-5-nitro-alpha-toluenesulfonic acid is its potential toxicity. It has been shown to have cytotoxic effects on certain cell types, and caution should be taken when handling and disposing of the compound.
Orientations Futures
There are several future directions for research on 2-Hydroxy-5-nitro-alpha-toluenesulfonic acid. One area of interest is its potential as a treatment for cancer. Further studies are needed to determine the optimal dosage and delivery method for 2-Hydroxy-5-nitro-alpha-toluenesulfonic acid, as well as its efficacy in different types of cancer. Another area of interest is the development of 2-Hydroxy-5-nitro-alpha-toluenesulfonic acid derivatives with improved pharmacological properties. Finally, more research is needed to fully understand the mechanism of action of 2-Hydroxy-5-nitro-alpha-toluenesulfonic acid and its effects on different cell types and signaling pathways.
Méthodes De Synthèse
2-Hydroxy-5-nitro-alpha-toluenesulfonic acid can be synthesized through the nitration of alpha-toluenesulfonic acid. The reaction is carried out in the presence of sulfuric acid and nitric acid, and the product is purified through recrystallization. The yield of 2-Hydroxy-5-nitro-alpha-toluenesulfonic acid can be improved through the use of a catalyst, such as copper sulfate or zinc sulfate.
Applications De Recherche Scientifique
2-Hydroxy-5-nitro-alpha-toluenesulfonic acid has been used in a variety of scientific research applications, including organic synthesis, drug development, and biochemical assays. It has been shown to have anti-inflammatory and anti-tumor effects, and has been studied as a potential treatment for cancer and other diseases.
Propriétés
Numéro CAS |
18690-42-1 |
|---|---|
Nom du produit |
2-Hydroxy-5-nitro-alpha-toluenesulfonic acid |
Formule moléculaire |
C7H7NO6S |
Poids moléculaire |
233.2 g/mol |
Nom IUPAC |
(2-hydroxy-5-nitrophenyl)methanesulfonic acid |
InChI |
InChI=1S/C7H7NO6S/c9-7-2-1-6(8(10)11)3-5(7)4-15(12,13)14/h1-3,9H,4H2,(H,12,13,14) |
Clé InChI |
VZGUELDCIMLXIM-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CS(=O)(=O)O)O |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])CS(=O)(=O)O)O |
Autres numéros CAS |
18690-42-1 |
Synonymes |
2-HNATS 2-hydroxy-5-nitro-alpha-toluenesulfonic acid 2-hydroxy-5-nitro-alpha-toluenesulfonic acid sodium salt 2-hydroxy-5-nitrobenzylsulfonic acid 2-hydroxy-5-nitrobenzylsulfonic acid monohydrate sodium 2-hydroxy-5-nitro-alpha-toluenesulfonate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



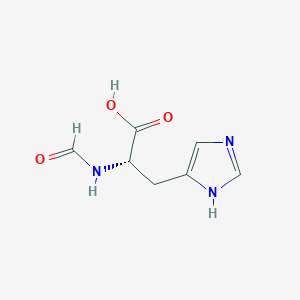
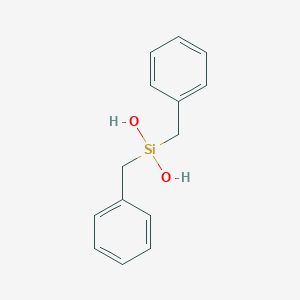
![3-Bromoimidazo[1,2-B]pyridazine](/img/structure/B100983.png)
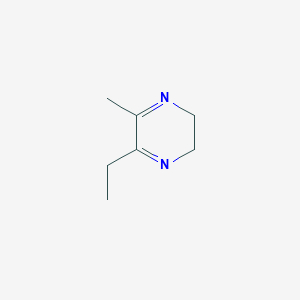
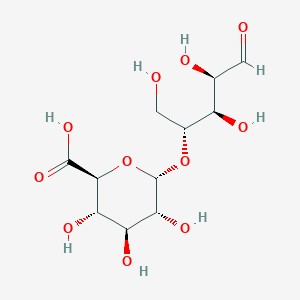
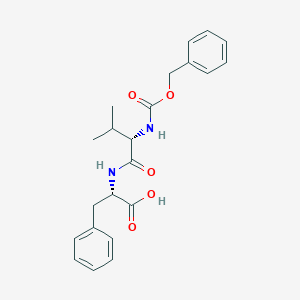
![2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one](/img/structure/B100987.png)
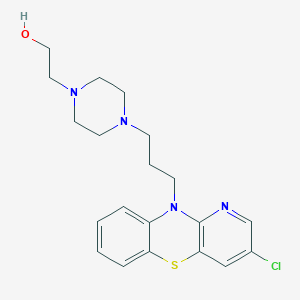
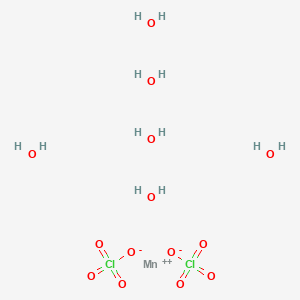
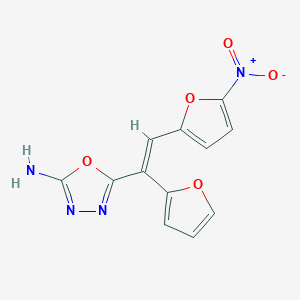
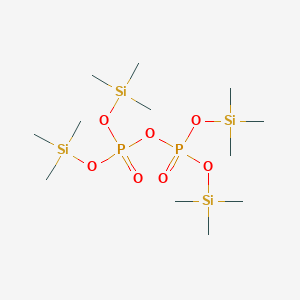
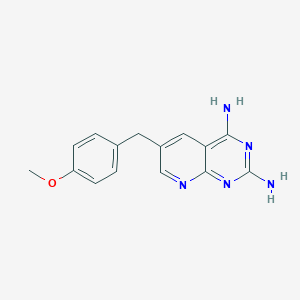
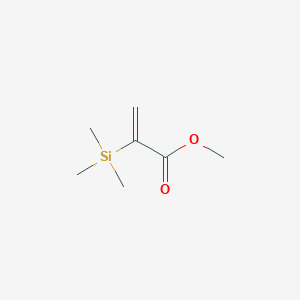
![2-Propylbenzo[d]thiazole](/img/structure/B101001.png)